An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, characterization, and analysis of novel heterocyclic compounds. We will delve into the theoretical underpinnings of the expected spectral data, provide a detailed experimental protocol for data acquisition, and offer a thorough interpretation of the predicted spectra, grounded in established principles of NMR spectroscopy.
Introduction
6-(Pent-4-ynyloxy)pyridine-3-carbothioamide is a molecule of interest due to its unique combination of a pyridine core, a flexible alkyne-containing side chain, and a carbothioamide functional group. The pyridine ring is a common scaffold in medicinal chemistry, and the carbothioamide group is known for its diverse biological activities and its utility as a synthetic intermediate.[1] The terminal alkyne provides a reactive handle for further chemical modifications, such as click chemistry. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will serve as a detailed reference for understanding the key NMR features of this molecule.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following protocol outlines the steps for obtaining high-resolution ¹H and ¹³C NMR spectra of 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide. The causality behind each step is explained to ensure the acquisition of reliable and reproducible data.
Sample Preparation
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Solvent Selection: The choice of a deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent for this compound due to its ability to dissolve a wide range of organic molecules, including those with polar functional groups like the carbothioamide. The residual proton signal of DMSO-d₆ at approximately 2.50 ppm and the carbon signal at 39.5 ppm can serve as internal references.[2]
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Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume is advisable to achieve a good signal-to-noise ratio in a reasonable timeframe.[3]
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Sample Filtration: To avoid line broadening and potential instrument damage from particulate matter, the sample solution should be filtered through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
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¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is suitable.
-
Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shifts.
-
Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.
-
Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.
-
-
¹³C NMR:
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Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') should be used to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: A spectral width of 220-250 ppm is necessary to encompass the wide range of carbon chemical shifts, including the downfield thioamide carbon.[4]
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans: Several hundred to several thousand scans may be required to obtain a spectrum with a good signal-to-noise ratio.
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Data Processing
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Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum should be carefully phased to ensure all peaks are in the absorptive mode and a baseline correction should be applied for accurate integration.[3]
-
Referencing: The chemical shift axis should be referenced to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.5 ppm).[2]
-
Integration and Peak Picking: For ¹H NMR, the integral of each signal should be determined to establish the relative number of protons. For both ¹H and ¹³C NMR, the chemical shift of each peak should be accurately determined.
Predicted ¹H and ¹³C NMR Spectra Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide. These predictions are based on established chemical shift values for similar structural motifs.[5][6]
Table 1: Predicted ¹H NMR Data for 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Pyridine) | 8.5 - 8.7 | d | ~2.5 (⁴J) | 1H |
| H-4 (Pyridine) | 7.9 - 8.1 | dd | ~8.5 (³J), ~2.5 (⁴J) | 1H |
| H-5 (Pyridine) | 6.8 - 7.0 | d | ~8.5 (³J) | 1H |
| O-CH ₂ | 4.3 - 4.5 | t | ~6.5 (³J) | 2H |
| O-CH₂-CH ₂ | 1.8 - 2.0 | p | ~6.5 (³J) | 2H |
| CH ₂-C≡CH | 2.2 - 2.4 | td | ~7.0 (³J), ~2.5 (⁴J) | 2H |
| C≡CH | 2.8 - 3.0 | t | ~2.5 (⁴J) | 1H |
| C(=S)NH ₂ | 9.5 - 10.5 | br s | - | 2H |
d = doublet, dd = doublet of doublets, t = triplet, p = pentet, td = triplet of doublets, br s = broad singlet
Table 2: Predicted ¹³C NMR Data for 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 148 - 152 |
| C-3 (Pyridine) | 135 - 138 |
| C-4 (Pyridine) | 138 - 142 |
| C-5 (Pyridine) | 110 - 114 |
| C-6 (Pyridine) | 160 - 164 |
| C =S | 195 - 205 |
| O-C H₂ | 65 - 68 |
| O-CH₂-C H₂ | 28 - 31 |
| C H₂-C≡CH | 14 - 17 |
| C ≡CH | 82 - 85 |
| C≡C H | 70 - 73 |
In-depth Spectral Interpretation
A detailed analysis of the expected ¹H and ¹³C NMR spectra is presented below, with justifications for the predicted chemical shifts and coupling patterns based on the electronic environment of each nucleus.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will provide a wealth of information regarding the proton environment in the molecule.
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Pyridine Ring Protons: The protons on the pyridine ring will appear in the aromatic region (typically 6.5-9.0 ppm). The electron-withdrawing nitrogen atom and the carbothioamide group, along with the electron-donating alkyloxy group, will influence their chemical shifts.[6]
-
H-2: This proton is ortho to the nitrogen and meta to the carbothioamide group. It is expected to be the most downfield of the pyridine protons due to the deshielding effect of the adjacent nitrogen. It should appear as a doublet with a small coupling constant due to a four-bond coupling (⁴J) with H-4.
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H-4: This proton is para to the alkyloxy group and meta to both the nitrogen and the carbothioamide group. It will be a doublet of doublets, coupling to both H-5 (³J, ortho coupling) and H-2 (⁴J, meta coupling).
-
H-5: This proton is ortho to the alkyloxy group and meta to the carbothioamide group. The electron-donating nature of the oxygen will shield this proton, causing it to appear at the most upfield position among the pyridine protons. It will be a doublet due to ortho coupling (³J) with H-4.
-
-
Pentynyloxy Side Chain Protons:
-
O-CH₂: These protons are directly attached to the oxygen atom, which is electron-withdrawing, causing them to be deshielded and appear as a triplet due to coupling with the adjacent CH₂ group.
-
O-CH₂-CH₂ and CH₂-C≡CH: These methylene groups will appear as complex multiplets in the aliphatic region. The O-CH₂-CH₂ protons will likely be a pentet (or quintet), coupling with the two adjacent methylene groups. The CH₂ -C≡CH protons will be a triplet of doublets, coupling with the adjacent methylene group (³J) and the terminal alkyne proton (⁴J).
-
C≡CH: The terminal alkyne proton is characteristically found around 2-3 ppm and will appear as a triplet due to four-bond coupling with the adjacent methylene group.
-
-
Carbothioamide Protons: The two protons of the -NH₂ group are expected to be broad singlets and significantly downfield due to the deshielding effect of the C=S bond and potential hydrogen bonding with the solvent.[7] Their chemical shift can be concentration and temperature-dependent.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
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Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.[5]
-
C-6: This carbon is directly attached to the electronegative oxygen and is also adjacent to the ring nitrogen, making it the most deshielded of the pyridine carbons.
-
C-2 and C-4: These carbons are also significantly deshielded due to their proximity to the nitrogen atom.
-
C-3 and C-5: C-3 is attached to the carbothioamide group, while C-5 is influenced by the electron-donating alkyloxy group, which will cause it to be the most shielded of the pyridine carbons.
-
-
Thioamide Carbon (C=S): The most characteristic signal in the ¹³C NMR spectrum will be that of the thioamide carbon. This carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of 195-205 ppm.[1] This is a key diagnostic peak for the presence of the carbothioamide functional group.
-
Pentynyloxy Side Chain Carbons:
-
O-CH₂: The carbon attached to the oxygen will be the most deshielded of the aliphatic carbons.
-
Aliphatic CH₂ Carbons: The other two methylene carbons will appear in the typical aliphatic region.
-
Alkyne Carbons: The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts, with the terminal carbon (C≡C H) being more shielded than the internal carbon (C ≡CH).
-
Visualization of Molecular Structure and Workflow
The following diagrams, generated using Graphviz, illustrate the molecular structure with atom numbering and the logical workflow for NMR analysis.
Caption: Molecular structure of 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide with atom numbering.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a thorough, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide. By understanding the expected chemical shifts and coupling patterns, researchers can confidently interpret experimental data and confirm the successful synthesis of this molecule. The detailed experimental protocol serves as a robust starting point for acquiring high-quality spectra, a crucial step in the characterization of novel compounds for drug discovery and development.
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